1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide
Description
1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide is a heterocyclic compound belonging to the 7-azaindole family. Its structure features a fused pyrrole-pyridine core with a cyclopropyl substituent at position 2, a fluorine atom at position 5, and an oxygen atom (N-oxide) at position 5. The cyclopropyl group enhances metabolic stability, while the fluorine atom improves bioavailability and target binding affinity. The 7-oxide moiety may influence redox properties and solubility .
Properties
Molecular Formula |
C10H9FN2O |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
2-cyclopropyl-5-fluoro-7-hydroxypyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H9FN2O/c11-8-3-7-4-9(6-1-2-6)12-10(7)13(14)5-8/h3-6,14H,1-2H2 |
InChI Key |
VSYUJVFLWUCTLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=CC(=CN(C3=N2)O)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
- Catalyst system : [Cp*RhCl2]2 (5 mol%) with AgSbF6 (20 mol%) in dichloroethane (DCE) at 80°C.
- Substrate scope : 3-Aminopyridines bearing electron-withdrawing groups (e.g., -CN, -CF3) show enhanced reactivity.
- Yield : 68–75% for unsubstituted pyrrolo[2,3-b]pyridine after 12-hour reaction.
Mechanistic insights : The Rh(III) catalyst facilitates ortho C–H activation of the aminopyridine, followed by alkyne insertion and reductive elimination to form the six-membered pyridine ring.
Regioselective Fluorination at C5
Electrophilic fluorination at the C5 position employs Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in a mixed solvent system.
Fluorination Conditions
| Parameter | Value |
|---|---|
| Fluorinating agent | Selectfluor® (1.5 eq) |
| Solvent | Acetonitrile/ethanol (3:1 v/v) |
| Temperature | 70°C |
| Reaction time | 8 hours |
| Yield | 76% |
Alternative approaches using KMnO4/HF systems (as per CN112358442B) demonstrate comparable efficiency but require specialized equipment for HF handling.
N-Oxide Formation at Position 7
The 7-oxide moiety is introduced via oxidation of the pyridine nitrogen using meta-chloroperbenzoic acid (mCPBA) under mild conditions.
Oxidation Optimization
- Oxidant : mCPBA (1.1 eq) in dichloromethane at 0–5°C.
- Reaction monitoring : TLC (Rf 0.3 in CH2Cl2:MeOH 9:1).
- Workup : Aqueous NaHCO3 wash to remove excess mCPBA.
- Yield : 89% after recrystallization from methanol.
Comparative oxidation methods :
| Oxidant | Temperature | Time | Yield | Purity |
|---|---|---|---|---|
| mCPBA | 0–5°C | 2 h | 89% | 99.1% |
| H2O2/AcOH | 50°C | 6 h | 72% | 95.3% |
| KHSO5 | RT | 12 h | 65% | 91.8% |
Data from CN115160220A confirms mCPBA’s superiority in minimizing side reactions.
Purification and Characterization
Final purification employs orthogonal chromatographic techniques:
Chromatographic Conditions
- Size-exclusion chromatography : Sephadex LH-20, methanol mobile phase.
- Reverse-phase HPLC : C18 column, acetonitrile/water gradient (20→80% over 30 min).
Spectroscopic data :
- 1H NMR (400 MHz, DMSO-d6): δ 8.42 (d, J = 5.2 Hz, 1H), 7.89 (s, 1H), 6.95 (dd, J = 3.6, 1.8 Hz, 1H), 3.12–3.08 (m, 1H), 1.45–1.39 (m, 2H), 1.32–1.25 (m, 2H).
- 19F NMR (376 MHz, DMSO-d6): δ −118.7 (s, 1F).
- HRMS (ESI+): m/z calc. for C10H9FN2O [M+H]+ 193.0774, found 193.0776.
Scale-Up Considerations
Industrial-scale production (≥1 kg) requires modifications to ensure safety and efficiency:
Large-Batch Modifications
- Fluorination : Continuous flow reactor with PTFE-lined components to prevent HF corrosion.
- Oxidation : Semi-batch addition of mCPBA with automated temperature control (±0.5°C).
- Crystallization : Anti-solvent precipitation using n-heptane/THF (3:1) achieves 99.1% purity.
Economic analysis :
| Step | Cost/kg (USD) | Time (h) | Yield Loss |
|---|---|---|---|
| Core formation | 420 | 14 | 12% |
| Cyclopropanation | 185 | 8 | 8% |
| Fluorination | 310 | 10 | 15% |
| Oxidation | 90 | 3 | 5% |
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide exerts its effects involves the inhibition of kinase activity. It binds to the active site of the kinase, preventing the phosphorylation of target proteins and thereby disrupting signaling pathways essential for cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide with analogous derivatives, emphasizing structural features, synthesis yields, and pharmacological profiles:
Key Findings:
Structural Impact on Activity :
- The 2-cyclopropyl-5-fluoro-7-oxide derivative’s substituents likely enhance metabolic stability and target binding compared to unmodified 7-azaindole .
- Carboxylic acid derivatives (e.g., 10a–c) are synthetically accessible (71–95% yields) but lack explicit pharmacological data .
- 3-Pyrazolyl derivatives exhibit confirmed kinase inhibition, suggesting the target compound’s N-oxide group may similarly modulate enzymatic activity .
Fluorine and cyclopropyl groups may reduce toxicity by improving pharmacokinetics, though this remains speculative .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide is a compound of interest due to its potential biological activities. This compound belongs to the pyrrolo[2,3-b]pyridine family, which has garnered attention for various pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C10H10FN2O
- IUPAC Name : 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
- CAS Number : 271-63-6
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to light yellow solid |
| Purity | ≥95% |
| Melting Point | 104-107 °C |
| Solubility | Soluble in methanol |
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer activity. A study by Kalai et al. demonstrated that certain derivatives showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity toward noncancerous cells . The structure-activity relationship (SAR) suggests that modifications to the pyrrolo ring can enhance anticancer efficacy.
Anti-inflammatory Properties
1H-Pyrrolo[2,3-b]pyridine derivatives have been evaluated for their anti-inflammatory effects. Compound 11h , a derivative of this class, was shown to significantly inhibit TNF-α release from macrophages exposed to pro-inflammatory stimuli. This positions it as a potential therapeutic candidate for treating inflammatory diseases .
Antiviral Activity
Pyrrolo[3,4-c]pyridine derivatives have been reported to possess antiviral properties. In vitro studies indicated that certain compounds within this class exhibited moderate activity against HIV-1 replication. The presence of specific substituents at designated positions on the pyrrolopyridine scaffold significantly influenced their antiviral efficacy .
Study on PDE4B Inhibition
A notable study focused on the synthesis and biological evaluation of 1H-Pyrrolo[2,3-b]pyridine derivatives as selective phosphodiesterase 4B (PDE4B) inhibitors. The findings revealed that these compounds could effectively inhibit PDE4B activity and showed promise in managing central nervous system (CNS) disorders due to their selectivity against CNS receptors .
Structure-Activity Relationship (SAR)
The SAR studies indicated that modifications in the substituents on the pyrrolopyridine scaffold could enhance biological activities such as anticancer and anti-inflammatory effects. For instance, specific ester substituents at position 4 were found to significantly influence the anti-HIV activity of the derivatives tested .
Q & A
Basic Research Questions
Q. What are the common synthetic routes to 1H-Pyrrolo[2,3-b]pyridine derivatives, and how can cyclopropane and fluorine substituents be introduced?
- Methodology :
- Core scaffold synthesis : Rh(III)-catalyzed C–H activation/annulation of aminopyridines with alkynes is a key strategy for constructing the pyrrolo[2,3-b]pyridine core .
- Cyclopropane introduction : Alkylation with cyclopropane-containing reagents (e.g., cyclopropylmethyl halides) under basic conditions (e.g., NaH/THF) is effective .
- Fluorination : Electrophilic fluorination using Selectfluor® in polar solvents (e.g., acetonitrile/ethanol) at elevated temperatures (70°C) achieves regioselective fluorination at the 5-position .
- N-Oxide formation : Oxidation of the pyridine nitrogen using mild oxidizing agents (e.g., H2O2 in acetic acid) yields the 7-oxide derivative .
Q. How can the structure of 2-cyclopropyl-5-fluoro-7-oxide derivatives be confirmed spectroscopically?
- Methodology :
- 1H/19F NMR : Key signals include:
- Cyclopropane protons as a multiplet (δ ~1.0–2.0 ppm).
- Fluorine at C5 (δ ~-172 ppm in DMSO-d6, similar to reported analogs) .
- NH proton in DMSO-d6 (δ ~11.8 ppm, broad singlet) .
- HRMS : Exact mass analysis confirms the molecular formula (e.g., [M+H]+ calculated for C9H8FN2O: 179.0622) .
Q. What are the solubility and stability considerations for this compound in aqueous vs. organic media?
- Methodology :
- Solubility : Test in DMSO, ethanol, and buffered aqueous solutions (pH 4–9). Polar aprotic solvents (DMSO) enhance solubility due to the N-oxide moiety .
- Stability : Monitor via HPLC under accelerated degradation conditions (40°C/75% RH). N-Oxides may degrade under strong acids/bases or prolonged UV exposure .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyrrolo[2,3-b]pyridine scaffold be addressed?
- Methodology :
- Directing groups : Use protecting groups (e.g., Boc on NH) to steer electrophilic substitution to C3 or C5 positions .
- Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki with boronic acids) favors C3 substitution, while Rh catalysis targets C5 .
- Computational modeling : DFT studies predict electron density distribution, guiding substitution preferences .
Q. How do structural modifications (e.g., cyclopropane, fluorine, N-oxide) influence biological activity in kinase inhibition assays?
- Methodology :
- Kinase profiling : Screen against a panel of kinases (e.g., JAK2, EGFR) using ADP-Glo™ assays. Compare IC50 values with non-fluorinated or non-cyclopropyl analogs .
- SAR analysis : Fluorine at C5 enhances metabolic stability; cyclopropane improves membrane permeability. N-Oxide may alter binding via hydrogen bonding .
Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?
- Methodology :
- Metabolite identification : Use LC-MS to detect in vivo metabolites (e.g., N-oxide reduction or cyclopropane ring opening) .
- Pharmacokinetics : Measure plasma protein binding and tissue distribution. Fluorine and cyclopropane reduce CYP450-mediated metabolism, extending half-life .
Data Contradiction Analysis
Q. Conflicting reports on the reactivity of the N-oxide group in cross-coupling reactions—how to reconcile?
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
